2,4-Dichloro-5-(difluoromethoxy)benzodifluoride is an organic compound with the molecular formula and a molecular weight of 257.02 g/mol. This compound features a benzodifluoride structure, characterized by two fluorine atoms and two chlorine atoms attached to a benzene ring, along with a difluoromethoxy substituent. It is classified under halogenated aromatic compounds, which are often utilized in various chemical syntheses and applications in material science and pharmaceuticals.
The compound is cataloged in chemical databases such as PubChem, which provides detailed information on its structure, properties, and potential applications . It falls under the category of halogenated organic compounds, specifically those that include both chlorine and fluorine substituents. The presence of these halogens often enhances the chemical stability and reactivity of the compound, making it suitable for use in specialized chemical reactions.
The synthesis of 2,4-dichloro-5-(difluoromethoxy)benzodifluoride typically involves several steps:
These methods are designed to optimize yield and purity while minimizing by-products .
The molecular structure of 2,4-dichloro-5-(difluoromethoxy)benzodifluoride can be represented as follows:
Clc1cc(Cl)c(c(c1)OC(F)(F)F)F
VLVNHMVSVDVAOA-UHFFFAOYSA-N
The structural configuration contributes to its unique chemical properties, influencing its reactivity and interaction with other substances .
2,4-Dichloro-5-(difluoromethoxy)benzodifluoride can participate in various chemical reactions:
These reactions are significant for developing more complex molecules in synthetic organic chemistry .
The mechanisms involved in the reactivity of 2,4-dichloro-5-(difluoromethoxy)benzodifluoride generally involve:
The specific pathways taken depend on the nature of the reagents used and the reaction conditions applied .
These properties are crucial for handling and application in laboratory settings .
2,4-Dichloro-5-(difluoromethoxy)benzodifluoride finds applications primarily in:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0